molecular formula C19H28O2 B14729121 Benzyl 6-cyclohexylhexanoate CAS No. 6282-68-4

Benzyl 6-cyclohexylhexanoate

Cat. No.: B14729121
CAS No.: 6282-68-4
M. Wt: 288.4 g/mol
InChI Key: FSAKNPWXTLCJDU-UHFFFAOYSA-N
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Description

Benzyl 6-cyclohexylhexanoate is an ester derived from benzyl alcohol and 6-cyclohexylhexanoic acid. Its molecular structure comprises a benzyl group (-CH₂C₆H₅) linked via an ester bond to a hexanoic acid chain substituted with a cyclohexyl moiety at the 6-position.

Properties

CAS No.

6282-68-4

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 6-cyclohexylhexanoate

InChI

InChI=1S/C19H28O2/c20-19(21-16-18-13-7-2-8-14-18)15-9-3-6-12-17-10-4-1-5-11-17/h2,7-8,13-14,17H,1,3-6,9-12,15-16H2

InChI Key

FSAKNPWXTLCJDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-cyclohexylhexanoate typically involves the esterification reaction between benzyl alcohol and 6-cyclohexylhexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, 6-cyclohexylhexanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 6-cyclohexylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Benzyl 6-cyclohexylhexanoate primarily involves its hydrolysis to benzyl alcohol and 6-cyclohexylhexanoic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The benzyl alcohol can further undergo oxidation or reduction reactions, depending on the environmental conditions.

Molecular Targets and Pathways:

    Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

    Oxidative Pathways: Involving enzymes like alcohol dehydrogenase and aldehyde dehydrogenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Benzoate (CAS 120-51-4)
  • Structure: A simple aromatic ester formed from benzyl alcohol and benzoic acid. Unlike Benzyl 6-cyclohexylhexanoate, it lacks the aliphatic hexanoate chain and cyclohexyl group.
  • Synthesis: Typically synthesized via esterification of benzyl alcohol and benzoic acid under acidic conditions . In contrast, this compound likely involves coupling 6-cyclohexylhexanoic acid with benzyl chloride or via transesterification, analogous to methods used for 6-benzoylhexanoic acid synthesis (benzoyl chloride + hexanoic acid) .
6-Benzoylhexanoic Acid
  • Structure: Features a benzoyl (C₆H₅CO-) group attached to hexanoic acid.

Physicochemical Properties

Property This compound Benzyl Benzoate 6-Benzoylhexanoic Acid
Molecular Formula C₁₉H₂₈O₂ C₁₄H₁₂O₂ C₁₃H₁₆O₃
Molecular Weight 288.43 g/mol 212.24 g/mol 220.26 g/mol
Boiling Point Not reported 323°C Not reported
Solubility Low in water (predicted) Insoluble in water Soluble in organic solvents
Key Functional Groups Benzyl ester, cyclohexyl Benzyl ester Benzoyl, carboxylic acid
  • Key Differences: The cyclohexyl group in this compound increases steric bulk and hydrophobicity compared to Benzyl Benzoate.

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